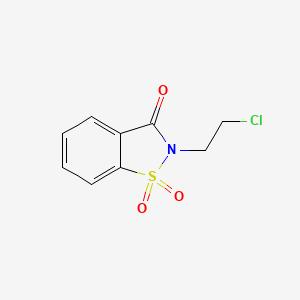
2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloroethyl group attached to the benzothiazole ring, which imparts unique chemical properties. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
The synthesis of 2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzothiazole derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of benzothiazoline derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It is also investigated for its antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and rubber accelerators.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of DNA adducts. This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can be compared with other benzothiazole derivatives, such as 2-mercaptobenzothiazole and 2-aminobenzothiazole. While these compounds share a common benzothiazole core, the presence of different substituents imparts unique chemical properties and biological activities.
2-Mercaptobenzothiazole: Known for its use as a rubber accelerator and corrosion inhibitor.
2-Aminobenzothiazole: Studied for its potential as an anticancer and antimicrobial agent.
Eigenschaften
CAS-Nummer |
86165-16-4 |
|---|---|
Molekularformel |
C9H8ClNO3S |
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H8ClNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
LQRSYASBOWNSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
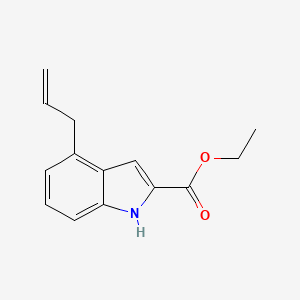
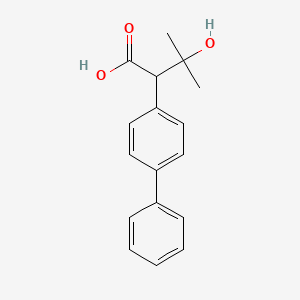
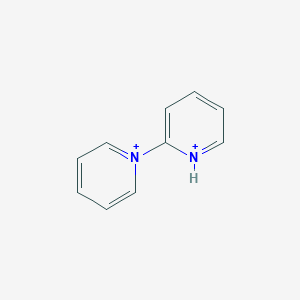
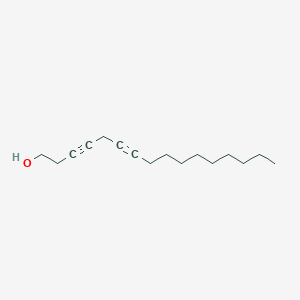



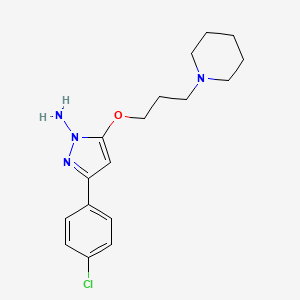
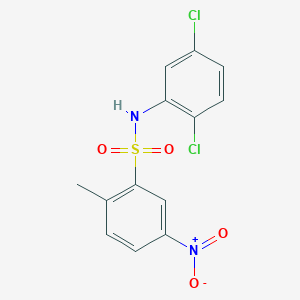
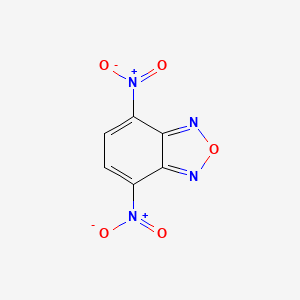
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
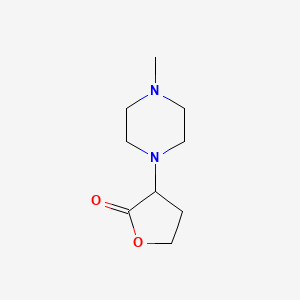
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
